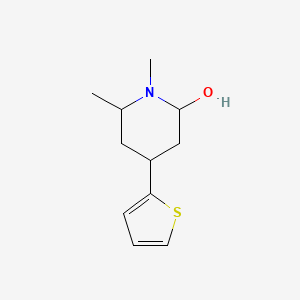1,6-Dimethyl-4-(thiophen-2-yl)piperidin-2-ol
CAS No.:
Cat. No.: VC17641588
Molecular Formula: C11H17NOS
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NOS |
|---|---|
| Molecular Weight | 211.33 g/mol |
| IUPAC Name | 1,6-dimethyl-4-thiophen-2-ylpiperidin-2-ol |
| Standard InChI | InChI=1S/C11H17NOS/c1-8-6-9(7-11(13)12(8)2)10-4-3-5-14-10/h3-5,8-9,11,13H,6-7H2,1-2H3 |
| Standard InChI Key | DLPLKOFQAYXVOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(N1C)O)C2=CC=CS2 |
Introduction
Structural and Molecular Characteristics
The core structure of 1,6-dimethyl-4-(thiophen-2-yl)piperidin-2-ol consists of a six-membered piperidine ring with specific substitutions that influence its stereoelectronic properties. The thiophen-2-yl group introduces aromaticity and sulfur-based reactivity, while the hydroxyl group at position 2 enhances hydrogen-bonding potential. Key molecular features include:
-
Molecular Formula: Hypothesized as based on analogous piperidine derivatives .
-
Molecular Weight: Approximately 225.35 g/mol.
-
Stereochemistry: The hydroxyl group at C-2 and substituents at C-1, C-4, and C-6 create multiple stereocenters, necessitating chiral resolution techniques for enantiopure synthesis.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1,6-dimethyl-4-(thiophen-2-yl)piperidin-2-ol can be approached via Mannich reactions or cyclization strategies involving thiophene-containing precursors. A plausible route involves:
-
Formation of the Piperidine Core: Cyclization of a δ-amino alcohol precursor under acidic conditions.
-
Introduction of Thiophene: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophen-2-yl group.
-
Methylation: Selective methylation at positions 1 and 6 using methyl iodide or dimethyl sulfate in the presence of a base.
A similar strategy was employed in the synthesis of -[4-(2,6-dimethyl-4-piperidin-1-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CID 91669222), where palladium-catalyzed cross-coupling reactions were critical for introducing aromatic substituents .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at C-4 without side reactions.
-
Stereocontrol: Managing diastereomer formation during cyclization steps. Microwave-assisted synthesis, as demonstrated in chromone-pyrazole dyad synthesis , could enhance reaction efficiency and yield.
Physicochemical Properties
While experimental data for the target compound is scarce, extrapolation from analogs provides preliminary insights:
The thiophene ring contributes to π-π stacking interactions, potentially enhancing binding affinity in biological targets, as observed in pyridine-carboxamide derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
NMR: Expected signals include a singlet for the C-2 hydroxyl proton (δ 1.8–2.2 ppm), doublets for thiophene protons (δ 6.9–7.3 ppm), and multiplets for piperidine methyl groups (δ 1.2–1.6 ppm).
-
NMR: Resonances for the thiophene carbons (δ 125–140 ppm) and piperidine carbons (δ 20–60 ppm) would dominate.
Infrared (IR) Spectroscopy
A broad O-H stretch (~3200 cm) and C-S vibrations (~600–700 cm) would confirm functional groups, aligning with data from Vulcanchem’s pyridine derivatives.
Biological and Industrial Applications
Medicinal Chemistry
Piperidine derivatives are prominent in drug discovery due to their bioavailability and ability to cross the blood-brain barrier. The thiophene moiety in the target compound may confer kinase inhibitory activity, akin to 3-(3-aryl-1-pyrazol-5-yl)-7-hydroxychromones . Potential targets include:
-
GPCRs: Modulating neurotransmitter receptors.
-
Enzyme Inhibition: Targeting phosphodiesterases or proteases.
Material Science
The compound’s sulfur content could facilitate applications in conductive polymers or corrosion inhibitors, leveraging thiophene’s electronic properties.
Comparison with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume